molecular formula C17H23NO4 B13035535 Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13035535
M. Wt: 305.4 g/mol
InChI Key: OGVVNWCJPPCKMR-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in synthetic organic chemistry. It is often used as an intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with benzyl alcohol under acidic or basic conditions to introduce the benzyl group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • (±)-N-benzyl-coerulescine
  • (±)-horsfiline

Uniqueness

Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H23NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2

InChI Key

OGVVNWCJPPCKMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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